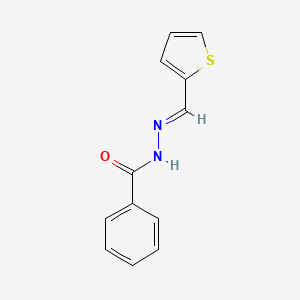

N'-(2-噻吩亚甲基)苯甲酰肼

描述

Synthesis Analysis

The synthesis of N'-(2-thienylmethylene)benzohydrazide involves condensation reactions that yield compounds with complex structures. For example, the reaction of 2-acetylthiophene with benzohydrazide under specific conditions produces N'-(2-thienylmethylene)benzohydrazide derivatives with high selectivity and yield. This process demonstrates the compound's versatility and the ability to undergo chemical transformations to produce a variety of structurally related compounds (Shang Shan et al., 2011).

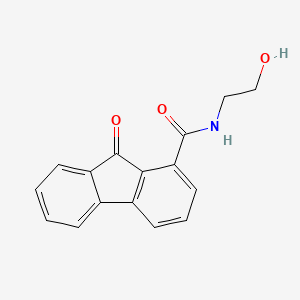

Molecular Structure Analysis

The molecular structure of N'-(2-thienylmethylene)benzohydrazide derivatives is characterized by their planarity and the orientation of the phenyl and thiophene rings. X-ray diffraction studies have shown that these molecules exhibit an E conformation, with the thiophene and phenyl rings located on opposite sides of the C=N bond. This structural arrangement is crucial for the compound's reactivity and interactions with other molecules (Shang Shan et al., 2011).

Chemical Reactions and Properties

N'-(2-thienylmethylene)benzohydrazide derivatives exhibit a wide range of chemical reactions due to their unique structural features. They have been involved in cyclometallation reactions with diiron nonacarbonyl, leading to the formation of complex iron carbonyl products. These reactions not only demonstrate the compound's chemical versatility but also its potential as a ligand in organometallic chemistry (Yu-Fun Tzeng et al., 2003).

Physical Properties Analysis

The physical properties of N'-(2-thienylmethylene)benzohydrazide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular architecture. The planarity of the formohydrazide fragment and the orientation of the phenyl and thiophene rings play a significant role in determining these properties. The presence of intermolecular hydrogen bonding and weak C—H⋯O interactions further contributes to the stability and physical characteristics of the crystals (Shang Shan et al., 2011).

Chemical Properties Analysis

The chemical properties of N'-(2-thienylmethylene)benzohydrazide derivatives are defined by their reactivity towards various reagents and conditions. The compound's ability to participate in cyclometallation reactions, form complexes with metal ions, and undergo condensation reactions highlights its chemical versatility. These properties are essential for the development of new materials and catalysts, as well as for applications in organic synthesis and medicinal chemistry (Yu-Fun Tzeng et al., 2003).

科学研究应用

绿色合成和缓蚀

N'-(2-噻吩亚甲基)苯甲酰肼衍生物已被合成并评估其在缓蚀中的应用。一项研究表明,通过微波辐照合成的 2-氨基-N'-((噻吩-2-基)亚甲基)苯甲酰肼 (ATMBH) 在酸性环境中表现出有效的缓蚀性能。正如电位动力学极化研究所示,该化合物作为一种混合类型的抑制剂 (Singh 等,2018).

抗菌和抗癌特性

对苯甲酰肼衍生物的生物学特性的研究在抗菌和抗癌活性方面显示出有希望的结果。一系列 2/3-溴-N'-(取代的亚苄基/3-苯烯丙基)苯甲酰肼显示出有效的抗菌剂,并显示出作为抗癌剂的功效 (Kumar 等,2017).

心脏保护作用

在一项涉及大鼠的研究中,N'-(2-噻吩亚甲基)苯甲酰肼的衍生物显示出对心肌梗塞中心脏重塑的保护作用。该衍生物在治疗的大鼠中证明了对血管紧张素转换酶的抑制作用并改善了心脏功能标志物 (Emna 等,2020).

抗氧化活性

由 2-(乙硫基)苯甲酰肼合成的硫代氨基脲衍生物显示出显着的抗氧化活性。这些化合物,包括源自苯甲酰肼的 1,2,4-三唑硫酮,表现出优异的自由基清除和还原能力,表明它们作为抗氧化剂的潜力 (Nazarbahjat 等,2014).

属性

IUPAC Name |

N-[(E)-thiophen-2-ylmethylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c15-12(10-5-2-1-3-6-10)14-13-9-11-7-4-8-16-11/h1-9H,(H,14,15)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNLKZXFSZSMCJ-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16371-55-4 | |

| Record name | Benzoic acid, 2-thenylidenehydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016371554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(5-chloro-2-pyridinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5606336.png)

![N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5606341.png)

![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5606349.png)

![4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5606360.png)

![2-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5606364.png)

![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-propoxypiperidine](/img/structure/B5606375.png)

![N-{2-[(ethylamino)carbonyl]phenyl}-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5606398.png)

![4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5606406.png)

![1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5606449.png)